molecular formula C19H13ClFN3OS B2620693 N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide CAS No. 380309-56-8

N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No. B2620693
CAS RN: 380309-56-8
M. Wt: 385.84
InChI Key: YGVSDMSSMLRDFV-UHFFFAOYSA-N
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Description

Unfortunately, I was unable to find specific information on the compound “N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide”. This could be due to the compound being relatively new, not widely studied, or not having been published in accessible sources .

Scientific Research Applications

Metabotropic Glutamate Receptor 4 (mGlu4) Modulation

This compound has been identified as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) . This receptor plays a crucial role in the central nervous system and its modulation has been linked to potential therapeutic benefits in conditions such as Parkinson’s disease .

Parkinson’s Disease Research

The efficacy of mGlu4 PAMs, including this compound, has been established in preclinical rodent models of Parkinson’s disease . This suggests potential applications in the development of new therapeutic strategies for Parkinson’s disease .

Drug Synthesis

The compound has been used in the synthesis of other drugs. For example, it has been involved in the improved protocol for the synthesis of gefitinib , a drug used in cancer chemotherapy .

Cancer Chemotherapy

As mentioned above, this compound has been used in the synthesis of gefitinib , a drug used in the treatment of non-small cell lung carcinoma (NSCLC) . This suggests potential applications in the field of cancer chemotherapy .

Tyrosine Kinase Inhibition

The compound has been identified in the context of biochemical data of diphenolase inhibition . Diphenolase is a type of tyrosine kinase, enzymes that play a key role in the modulation of growth factor signaling . This suggests potential applications in the development of tyrosine kinase inhibitors .

Antiproliferative Efficacy

There is also some evidence suggesting potential antiproliferative efficacy of this compound . Antiproliferative agents are used to inhibit or prevent the growth of cells, including cancer cells .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3OS/c1-11-14-10-17(18(25)22-12-7-8-16(21)15(20)9-12)26-19(14)24(23-11)13-5-3-2-4-6-13/h2-10H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVSDMSSMLRDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

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